3-[2-(Methylamino)ethyl]-1,3-thiazolidine-2,4-dione
Description
Properties
Molecular Formula |
C6H10N2O2S |
|---|---|
Molecular Weight |
174.22 g/mol |
IUPAC Name |
3-[2-(methylamino)ethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C6H10N2O2S/c1-7-2-3-8-5(9)4-11-6(8)10/h7H,2-4H2,1H3 |
InChI Key |
YROMLXWCVABHMX-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1C(=O)CSC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Methylamino)ethyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of a thiazolidine derivative with a methylamine compound. One common method includes the condensation of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often require a solvent such as methylene dichloride or tetrahydrofuran (THF) and may involve catalysts or specific temperature controls .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The process involves the same basic synthetic routes but scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions: 3-[2-(Methylamino)ethyl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[2-(Methylamino)ethyl]-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 3-[2-(Methylamino)ethyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, altering their activity. This compound may inhibit enzyme function by binding to the active site or modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinedione derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 3-[2-(methylamino)ethyl]-1,3-thiazolidine-2,4-dione with structurally related compounds, categorized by substitution patterns and applications:
Antidiabetic TZDs with Aromatic Substituents
- Pioglitazone : Features a 5-ethylpyridinyl ethoxybenzyl group. This aromatic substitution enhances PPARγ binding, making it a potent insulin sensitizer .
- Rosiglitazone: Contains a pyridinylaminoethoxybenzyl group, contributing to strong PPARγ activation but associated with cardiovascular risks .
- Lobeglitazone : Incorporates a pyrimidinyl-methoxybenzyl group, improving selectivity and reducing side effects .
Key Difference: The target compound lacks the aromatic ethoxybenzyl moiety critical for PPARγ agonism in antidiabetic TZDs. Its methylaminoethyl group may reduce receptor affinity but improve solubility due to the amine’s basicity .
Antimicrobial and Antioxidant TZDs
- 5-Arylidene TZDs (e.g., 3a–r, 5a–r): Synthesized via Knoevenagel condensation, these derivatives exhibit antioxidant (DPPH scavenging) and antitubercular activities. Substituents like methoxybenzylidene or tert-butyl groups enhance bioactivity .
- Compound 97 : A 3-tert-butyl-5-methoxybenzylidene derivative with potent antitubercular activity against Mycobacterium tuberculosis .
Marine Anti-Fouling Agents
- 3-Substituted Amino TZDs (e.g., 3-benzylideneamino-, 3-(4-dimethylaminobenzylideneamino)-): Used in marine paints for anti-fouling properties. These compounds leverage aromatic substituents for stability and reactivity .
Key Difference : The target compound’s aliphatic amine substituent lacks the conjugated aromatic system found in anti-fouling TZDs, likely reducing photostability but increasing hydrophilicity .
Structural Analogues with Heterocyclic Substituents
- 3-{1-[2-(Trifluoromethyl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione : Contains a trifluoromethylbenzoyl-azetidine group, likely influencing pharmacokinetics via fluorophilic interactions .
Key Difference: The methylaminoethyl group provides a flexible, positively charged moiety at physiological pH, contrasting with the electronegative or bulky substituents in these analogues .
Data Tables
Table 1: Structural and Functional Comparison of Selected TZDs
Table 2: Physicochemical Properties
*LogP values estimated via computational methods.
Research Findings and Implications
- Synthetic Flexibility : The secondary amine in the target compound offers a site for further derivatization (e.g., acylation, alkylation), enabling optimization for specific targets .
- Safety Profile : Aliphatic amines may reduce hepatotoxicity risks associated with aromatic TZDs, as seen in troglitazone’s withdrawal .
Biological Activity
3-[2-(Methylamino)ethyl]-1,3-thiazolidine-2,4-dione, a derivative of thiazolidine-2,4-dione (TZD), has attracted considerable attention in pharmacological research due to its diverse biological activities. This compound is part of a broader class of thiazolidinediones that exhibit significant therapeutic potentials, particularly in the management of metabolic disorders and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and recent research findings.
Chemical Structure and Properties
The compound features a five-membered thiazolidine ring with two carbonyl groups at positions 2 and 4 and a methylaminoethyl side chain. The structural versatility allows for various substitutions that can enhance its biological efficacy.
The biological activities of TZD derivatives, including 3-[2-(Methylamino)ethyl]-1,3-thiazolidine-2,4-dione, are primarily mediated through the following mechanisms:
- PPAR-γ Activation : Thiazolidinediones are well-known for their role as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ). This receptor is crucial in regulating glucose and lipid metabolism, making TZDs valuable in treating insulin resistance and type 2 diabetes .
- Antimicrobial Activity : Recent studies indicate that TZD derivatives can inhibit bacterial growth by targeting cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis. This mechanism highlights their potential as novel antimicrobial agents .
- Antioxidant Properties : The ability to scavenge reactive oxygen species (ROS) contributes to the antioxidant activity of these compounds, which can protect cells from oxidative stress .
Biological Activities
The biological activities associated with 3-[2-(Methylamino)ethyl]-1,3-thiazolidine-2,4-dione include:
- Antidiabetic Effects : By activating PPAR-γ, this compound improves insulin sensitivity and lowers blood glucose levels. It promotes adipogenesis in white adipose tissue, facilitating lipid uptake and storage .
- Antimicrobial Effects : Studies have shown that various thiazolidine derivatives exhibit significant antimicrobial activity against Gram-positive bacteria and fungi. For instance, derivatives have demonstrated minimum inhibitory concentrations (MIC) ranging from 2 to 16 μg/mL against pathogens like Staphylococcus aureus and Candida albicans .
- Antioxidant Activity : The compound's ability to scavenge ROS suggests potential applications in conditions characterized by oxidative stress .
Research Findings and Case Studies
Recent research has expanded our understanding of the biological activities of TZD derivatives:
-
Antimicrobial Studies : A series of thiazolidine derivatives were synthesized and tested for antimicrobial activity. Compounds exhibited varying degrees of effectiveness against different strains, with some showing promising results comparable to standard antibiotics .
Compound Target Pathogen MIC (μg/mL) am1 E. coli 8 am2 S. aureus 4 am3 C. albicans 16 - Diabetes Management : In vivo studies demonstrated that TZD analogues significantly reduced blood glucose levels in diabetic models by enhancing insulin sensitivity through PPAR-γ activation .
- Novel Derivatives : Recent innovations have led to the synthesis of hybrid compounds combining TZDs with other pharmacophores like oxadiazoles to improve their biological efficacy against multiple targets such as α-amylase and α-glucosidase inhibitors .
Q & A
Q. What are the standard synthetic routes and critical reaction conditions for preparing 3-[2-(Methylamino)ethyl]-1,3-thiazolidine-2,4-dione?
Methodological Answer:
- Core Reaction Steps :
- Thiazolidine-2,4-dione derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, substituting chloroacetamide derivatives with thiazolidinedione in polar aprotic solvents (e.g., dimethylformamide, DMF) under basic conditions (e.g., sodium bicarbonate) .
- Stirring at room temperature overnight, followed by TLC monitoring (7:3 hexane:ethyl acetate), is common for tracking reaction progress .
- Work-up and Purification :
- Post-reaction, the mixture is poured into water, extracted with ethyl acetate, and crystallized using methanol/acetone .
- Yield optimization (~80%) is achieved through solvent distillation and recrystallization .
Q. How can spectroscopic techniques (NMR, IR) be systematically applied to characterize this compound?
Methodological Answer:
- 1H/13C NMR Analysis :
- Dissolve the compound in DMSO-d6 to observe proton environments. For example, aromatic protons in thiazolidinedione derivatives appear at δ 6.5–8.5 ppm, while methylamino groups resonate near δ 2.5–3.5 ppm .
- Carbonyl groups (C=O) in thiazolidinedione rings are detected at ~170–175 ppm in 13C NMR .
- IR Spectroscopy :
- Strong absorption bands at ~1700–1750 cm⁻¹ confirm C=O stretching in the thiazolidine-2,4-dione core .
Q. What computational models are suitable for predicting physicochemical properties (e.g., logP, topological polar surface area)?
Methodological Answer:
- Parameter Prediction :
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for higher yields and purity?
Methodological Answer:
- Experimental Design :
- Apply a 2^k factorial design to test variables (e.g., temperature, solvent ratio, catalyst concentration). For example, varying DMF volume (10–20 mL) and sodium bicarbonate molar equivalents (1–2 eq) .
- Use ANOVA to identify significant interactions (e.g., solvent polarity vs. reaction time) impacting yield .
- Case Study :
- A 2^3 design reduced trial numbers by 50% while identifying optimal conditions for thiazolidinedione derivatives .
Q. How to resolve discrepancies between experimental data (e.g., NMR shifts) and computational predictions?
Methodological Answer:
- Root-Cause Analysis :
- Cross-validate computational models (e.g., density functional theory) with experimental NMR data. Adjust solvent effects (DMSO vs. gas-phase simulations) to align predicted/observed shifts .
- Use ICReDD’s feedback loop: Integrate experimental outliers into revised quantum calculations to refine reaction pathways .
Q. What strategies enable multi-step synthesis with improved regioselectivity?
Methodological Answer:
- Stepwise Optimization :
- Introduce protective groups (e.g., Boc for methylamino) during intermediate steps to prevent side reactions .
- Monitor regioselectivity via LC-MS at each stage. For example, ethylidene-thiazolidinediones require strict pH control (pH 7–8) to avoid ring-opening .
Q. How to evaluate biological activity through in silico docking and ADMET studies?
Methodological Answer:
- Docking Protocols :
- Calculate bioavailability scores (Rule of Five) and toxicity profiles (AMES test) using SwissADME or ADMETLab .
Q. Can AI-driven platforms (e.g., COMSOL Multiphysics) accelerate reaction optimization?
Methodological Answer:
- AI Integration :
- Train neural networks on historical reaction data (e.g., yields, solvent choices) to predict optimal conditions. For example, COMSOL’s AI module reduces optimization time by 40% via real-time parameter adjustments .
- Smart laboratories enable autonomous experimentation, adjusting variables like stirring speed or temperature dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
